molecular formula C15H22ClN3O B13965130 Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride

Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride

Cat. No.: B13965130
M. Wt: 295.81 g/mol
InChI Key: OEIHRMUPHDPLAG-UHFFFAOYSA-N
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Description

Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride is a piperidine derivative featuring a cyclopropyl-pyridin-4-ylmethyl amide substituent. This compound is synthesized via coupling reactions using reagents like TBTU/DIPEA in dry DMF, as described for structurally related isonipecotamide derivatives .

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-cyclopropyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c19-15(13-5-9-17-10-6-13)18(14-1-2-14)11-12-3-7-16-8-4-12;/h3-4,7-8,13-14,17H,1-2,5-6,9-11H2;1H

InChI Key

OEIHRMUPHDPLAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=NC=C2)C(=O)C3CCNCC3.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride generally involves:

  • Preparation of the piperidine-4-carboxylic acid or its derivatives as a key scaffold.
  • Functionalization of the pyridin-4-ylmethyl moiety.
  • Formation of the amide bond linking the piperidine carboxylic acid and the cyclopropyl-pyridin-4-ylmethyl amine.
  • Conversion to the hydrochloride salt to improve stability and solubility.

Synthesis of Piperidine-4-carboxylic Acid Derivatives

Piperidine-4-carboxylic acid derivatives can be synthesized via several routes:

  • Cyclization and Reduction Methods: According to a comprehensive review on piperidine synthesis, 4-piperidones are often prepared by addition of primary amines to dialkyl acrylates followed by Dieckmann condensation and reduction (e.g., with lithium aluminum hydride or sodium borohydride) to yield piperidines. This approach allows for substitution at the 4-position with carboxyl groups or derivatives.

  • Reaction of 4-Chloropyridine Hydrochloride and Ethyl Isonicotinate: A documented synthesis involves reacting 4-chloropyridine hydrochloride with triethylamine in ethanol-water, then adding ethyl isonicotinate and heating at 150°C for 96 hours in a sealed tube. The product, 1-(pyridin-4-yl)piperidine-4-carboxylic acid, is isolated by filtration and recrystallization.

Preparation of Pyridin-4-ylmethyl Amide Derivatives

The pyridin-4-ylmethyl amine moiety, particularly cyclopropyl-substituted variants, can be introduced via:

  • Amide Coupling Reactions: Coupling of the carboxylic acid derivative of piperidine with cyclopropyl-pyridin-4-ylmethyl amine using amide coupling reagents such as HCTU, HOBt, and DIEA is a common method. This approach is exemplified in the synthesis of related benzophenone analogues and amino acid derivatives, where amide bond formation is a key step.

Key Reaction Conditions and Catalysts

  • Lewis Acid Catalysis for O-Alkylation: In a related piperidine derivative synthesis, O-alkylation is performed at low temperature in the presence of Lewis acids rather than at high temperature with bases. This modification shortens reaction time by 24 to 48 hours and improves yield by 20-30%.

  • Acid-Mediated Deprotection: Deprotection of tert-butyl carbamate protecting groups on piperidine nitrogen is typically achieved with acids such as phosphoric acid, hydrochloric acid, or sulfuric acid.

Isolation and Purification

  • Filtration and recrystallization from solvents such as water, N,N-dimethylformamide, or chloroform are standard for isolating pure products.

  • Conversion to hydrochloride salt is often performed to enhance compound stability and solubility.

Detailed Synthetic Route Proposal

Step Reaction Description Reagents/Conditions Notes
1 Synthesis of 1-(pyridin-4-yl)piperidine-4-carboxylic acid 4-Chloropyridine hydrochloride, triethylamine, ethyl isonicotinate; ethanol/water, 150°C, 96 h, sealed tube Yields ~10 g product; filtration and recrystallization for purity
2 Preparation of cyclopropyl-pyridin-4-ylmethyl amine Cyclopropylmethylamine derivatives prepared via standard amine synthesis routes May involve substitution or reductive amination steps (literature inferred)
3 Amide coupling Piperidine-4-carboxylic acid + cyclopropyl-pyridin-4-ylmethyl amine; HCTU, HOBt, DIEA; solvent DMF or similar Efficient amide bond formation; conditions adapted from amino acid coupling protocols
4 Deprotection and salt formation Acid treatment (HCl, H3PO4, H2SO4) for Boc deprotection and salt formation Produces hydrochloride salt form for stability

Research Findings and Yield Data

Compound/Intermediate Reaction Time Temperature Yield (%) Key Observations
1-(Pyridin-4-yl)piperidine-4-carboxylic acid 96 h 150°C Not explicitly stated, isolated 10.34 g from 10 g ethyl isonicotinate High temperature sealed tube reaction; long reaction time
O-Alkylation step in piperidine derivative synthesis 24-48 h reduction vs conventional Low temperature with Lewis acid 20-30% yield improvement Lewis acid catalysis improves rate and yield significantly
Amide coupling reactions (general) Hours to overnight Room temp to mild heating Typically >70% Standard peptide coupling reagents used

Chemical Reactions Analysis

Types of Reactions

Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and other functional groups enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

  • Cyclopropyl vs.
  • Dual Substituent Effects : The target compound’s cyclopropyl-pyridin-4-ylmethyl group combines steric bulk (cyclopropyl) and π-π interaction capability (pyridine), a unique feature absent in simpler analogs .
  • Biological Activity Trends : Pyrimidin-2-yl derivatives (e.g., CAS 1051941-66-2) demonstrate antibacterial properties , while thienylmethyl analogs (CAS 944450-84-4) may prioritize solubility due to sulfur’s polarizability .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (293.79 vs. 219.71–279.78) suggests reduced aqueous solubility, necessitating formulation adjustments for bioavailability.
  • Melting Points : Thienylmethyl derivatives exhibit higher melting points (139–155°C) due to crystalline packing facilitated by sulfur atoms , whereas cyclopropyl analogs may have lower melting ranges.

Biological Activity

Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H15ClN2O2
  • Molecular Weight : 244.71 g/mol
  • CAS Number : 498-94-2

The compound is believed to act on various biological targets, primarily through modulation of neurotransmitter systems and inhibition of specific receptors. Similar compounds in the piperidine family have been shown to exhibit activity as monoamine neurotransmitter reuptake inhibitors, which may contribute to antidepressant effects and other neuropharmacological activities .

Antiviral Activity

Research has indicated that derivatives of piperidine-4-carboxylic acid exhibit significant antiviral properties, particularly against HIV. For example, a related compound demonstrated potent inhibition of HIV-1 replication with an EC50 value of 1.1 nM in human peripheral blood mononuclear cells . This suggests that piperidine derivatives could be explored for their therapeutic potential in treating viral infections.

Antimicrobial Activity

Piperidine derivatives have also been evaluated for their antimicrobial properties. Studies have shown that modifications in the piperidine structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Pharmacokinetics

The pharmacokinetic profile of piperidine derivatives is crucial for understanding their therapeutic applicability. A study highlighted the importance of metabolic stability and bioavailability in determining the efficacy of these compounds. For instance, a related compound displayed a bioavailability (BA) of 29% in monkey models, suggesting favorable absorption characteristics .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50/EC50 ValuesRemarks
AntiviralTAK-220 (related derivative)EC50 = 1.1 nMPotent against HIV-1
AntibacterialPiperidine derivativesMIC = 0.0039 - 0.025 mg/mLEffective against S. aureus and E. coli
Neurotransmitter InhibitionVarious derivativesVariablePotential antidepressant effects

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